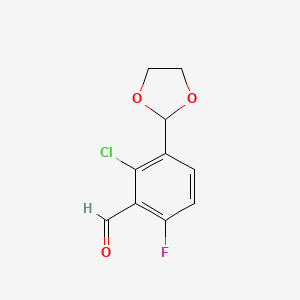

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

Overview

Description

“2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is a chemical compound that has been used in various chemical reactions . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities .

Synthesis Analysis

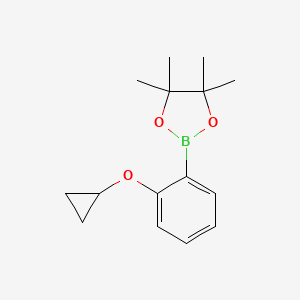

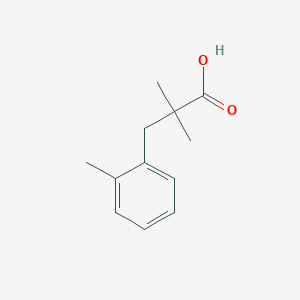

The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehydes with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis

The molecular formula of “this compound” is C12H10ClNO2 . The molecular weight of this compound is 235.67 .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)-quinolines . Furthermore, it has been used in the preparation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .Scientific Research Applications

Synthesis and Antioxidant Activity

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde is a compound of interest in the synthesis of various organic molecules. A related study focused on the synthesis and antioxidant activity of thiazolidin-4-one derivatives, demonstrating the utility of fluorobenzaldehydes in preparing compounds with promising antioxidant activities. This highlights the potential of this compound in synthesizing molecules with beneficial biological properties (El Nezhawy et al., 2009).

Key Intermediate for Herbicides

Another application involves the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in the production of herbicides. This showcases the role of fluorinated benzaldehydes, including this compound, in agricultural chemical synthesis, indicating its importance in the development of new herbicidal compounds (Yu, 2002).

Wastewater Treatment

Research has also explored the treatment of manufacturing wastewater containing compounds like 2-Chloro-6-fluorobenzaldehyde, which shares structural similarities with this compound. The use of XDA-1 macroporous resin for adsorbing aromatic fluoride compounds demonstrates an environmental application by removing hazardous substances from wastewater, showcasing the broader implications of managing chemicals related to this compound (Xiaohong et al., 2009).

Conducting Polymer Research

The synthesis of fluorinated molecules relevant to conducting polymer research points to another application area. Compounds derived from processes involving fluorobenzaldehydes have been used to create partially fluorinated polyphenylenevinylene, indicating the potential of this compound in the development of new materials for electronic and photonic applications (Krebs & Jensen, 2003).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with transition metal catalysts in these reactions.

Mode of Action

It’s plausible that it may participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In this process, the compound could interact with a transition metal catalyst, facilitating the formation of new carbon–carbon bonds.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways involving the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the synthesis of complex organic molecules.

Properties

IUPAC Name |

2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMDICROKQTMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)